2-[4-(1,1-Difluoroethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound belongs to the class of pinacol boronate esters, characterized by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) core. The phenyl ring at the 2-position is substituted with a 1,1-difluoroethyl group at the para position and a trifluoromethyl group at the ortho position. These fluorinated substituents confer unique electronic and steric properties, making the compound valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for pharmaceuticals or fluorinated materials .
Properties
IUPAC Name |
2-[4-(1,1-difluoroethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BF5O2/c1-12(2)13(3,4)23-16(22-12)11-7-6-9(14(5,17)18)8-10(11)15(19,20)21/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRUIBYKNRCVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(C)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BF5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(1,1-Difluoroethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1234319-14-2) is a boron-containing compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C13H17BF2O2
- Molecular Weight: 254.08 g/mol
- Boiling Point: Not available
- LogP (Partition Coefficient): Indicates potential for membrane permeability and bioavailability.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological pathways. Preliminary studies suggest that it may exhibit antitumor , antimicrobial , and anti-inflammatory properties.
Antitumor Activity
Research indicates that compounds similar to 2-[4-(1,1-Difluoroethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may inhibit cell proliferation in cancer cell lines. For instance:
- A study on related dioxaborolanes demonstrated significant inhibition of proliferation in breast cancer cells through modulation of lipid-binding proteins such as CRABP2 and FABP5 .
- The mechanism appears to involve the upregulation of CRABP2 which leads to reduced invasion and migration capabilities of cancer cells.
Antimicrobial Activity
The compound's potential antimicrobial properties have been explored in various contexts:
- Similar compounds have shown promising antibacterial activity against strains like Escherichia coli, with IC50 values indicating effective concentrations for inhibition .
- The presence of fluorinated groups enhances lipophilicity, potentially improving membrane penetration and efficacy against bacterial membranes.
Anti-inflammatory Effects
There is emerging evidence that boron-containing compounds can modulate inflammatory pathways:
- Research indicates that certain dioxaborolanes can influence cytokine production and reduce inflammation in vitro .
Case Studies
Several studies have provided insights into the biological activity of related compounds:
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Cell Proliferation Inhibition: Through modulation of lipid-binding proteins.
- Membrane Interaction: Enhanced permeability due to fluorinated groups.
- Cytokine Modulation: Potential impact on inflammatory pathways.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The table below compares key physical properties of the target compound with similar dioxaborolane derivatives:
Key Observations :
Reactivity in Cross-Coupling Reactions
The trifluoromethyl and difluoroethyl substituents in the target compound are strong electron-withdrawing groups (EWGs), which polarize the boron-carbon bond, enhancing reactivity in Suzuki-Miyaura couplings. Comparative studies include:
- 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): Ethynyl groups enable click chemistry but require palladium catalysts with higher activity due to steric hindrance .
- 2-(4-Methoxy-2-(trifluoromethyl)phenyl)-... (): Methoxy groups reduce oxidative stability but improve solubility in polar solvents .
- 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid (): Carboxylic acid derivatives are used in bioconjugation but exhibit lower stability under basic conditions .
Preparation Methods
Fluorination of Ketone Intermediates
A common strategy for installing the 1,1-difluoroethyl group involves fluorinating a ketone precursor. For example, 4-acetyl-2-(trifluoromethyl)bromobenzene can be treated with diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to replace the carbonyl oxygen with two fluorine atoms, yielding 4-(1,1-difluoroethyl)-2-(trifluoromethyl)bromobenzene.
Reaction Conditions :
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Reagent : DAST (2.2 equiv)
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Solvent : Dichloromethane (DCM)
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Temperature : 0°C to room temperature
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Time : 12–24 hours
This method avoids harsh conditions that could degrade the trifluoromethyl group or the aromatic ring.
Direct Trifluoromethylation
The trifluoromethyl group is typically introduced via:
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Umemoto’s reagent (trifluoromethylarylsulfonium salts) under basic conditions.
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Copper-mediated coupling using TMSCF₃ (Ruppert-Prakash reagent).
Example Protocol :
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Substrate : 4-Bromo-2-iodobenzene.
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Reagent : TMSCF₃ (1.5 equiv), CuI (10 mol%), KF (2 equiv).
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Solvent : DMF, 80°C, 12 hours.
Miyaura Borylation of the Aryl Halide
The final step involves converting the brominated intermediate into the boronic ester via palladium-catalyzed borylation. This method is widely reported for analogous compounds.
Standard Reaction Protocol
Reagents :
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Aryl bromide : 4-(1,1-Difluoroethyl)-2-(trifluoromethyl)bromobenzene (1 equiv).
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Boron source : Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv).
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Catalyst : Pd(dppf)Cl₂ (5 mol%).
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Base : Potassium acetate (KOAc, 3 equiv).
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Solvent : Dimethyl sulfoxide (DMSO) or 1,4-dioxane.
Conditions :
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Temperature : 80–100°C.
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Time : 5–12 hours.
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Atmosphere : Inert (N₂ or Ar).
Workup :
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Dilution with water and extraction with diethyl ether.
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Purification via silica gel chromatography (2% ethyl acetate/hexanes).
Yield : 36–50% (typical for sterically hindered substrates).
Alternative Pathways and Optimization
One-Pot Fluorination-Borylation
Recent advances enable sequential fluorination and borylation in a single reactor. For example, a substrate with a ketone group can undergo DAST-mediated fluorination followed by in situ Miyaura borylation, reducing purification steps.
Key Considerations :
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Compatibility of fluorination reagents with palladium catalysts.
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Stability of the boronic ester under fluorination conditions.
Regioselectivity Challenges
The trifluoromethyl group’s strong electron-withdrawing nature directs electrophilic substitution to the meta position. To achieve ortho-substitution (as required for the difluoroethyl group), directed ortho-metalation (DoM) strategies using directing groups (e.g., -OMe, -CONR₂) are employed.
Example :
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Install a methoxy group at the 4-position.
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Perform ortho-lithiation and introduce a difluoroethyl precursor.
Analytical Data and Characterization
Successful synthesis is confirmed via:
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¹H NMR : Absence of aromatic protons adjacent to electron-withdrawing groups (δ 7.5–8.0 ppm).
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¹⁹F NMR : Distinct signals for -CF₃ (-60 to -65 ppm) and -CF₂CH₃ (-80 to -85 ppm).
Industrial-Scale Considerations
Large-scale production faces challenges in:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[4-(1,1-difluoroethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed Miyaura borylation. Key steps include:
- Using bis(pinacolato)diboron (B₂pin₂) with Pd(dppf)Cl₂ as a catalyst.
- Optimizing temperature (e.g., 90°C in 1,4-dioxane) and reaction time (24–48 hours) under inert atmosphere to prevent boronate ester hydrolysis .
- Adjusting stoichiometry of aryl halide precursors and boronating agents to maximize yield (43% reported under similar conditions) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹¹B NMR to confirm boronate ester formation (δ ~30 ppm) and ¹⁹F NMR to verify fluorinated substituents .
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and bond angles (e.g., C-B bond length ~1.56 Å, as seen in analogous dioxaborolanes) .
- Elemental Analysis : Validate purity (>95%) and molecular formula (C₁₆H₁₉BF₅O₂) .
Q. What are the recommended handling and storage protocols for this compound?
- Methodological Answer :
- Store under inert gas (Ar/N₂) at –20°C to prevent moisture-induced hydrolysis.
- Use anhydrous solvents (e.g., THF, DMF) during reactions.
- Safety protocols include wearing PPE (gloves, goggles) and working in a fume hood due to potential fluorinated byproduct toxicity .
Advanced Research Questions
Q. How does the electronic influence of the 1,1-difluoroethyl and trifluoromethyl substituents affect Suzuki-Miyaura cross-coupling efficiency?
- Methodological Answer :
- The strong electron-withdrawing nature of CF₃ and CF₂ groups enhances electrophilicity of the aryl boronate, accelerating transmetalation in Suzuki reactions.
- Compare coupling yields with non-fluorinated analogs (e.g., phenylboronic acid pinacol ester) under identical conditions (Pd catalyst, base).
- Monitor reaction via TLC/GC-MS to optimize base (e.g., K₂CO₃ vs. CsF) and solvent polarity .
Q. What strategies mitigate instability of this boronate ester under aqueous or acidic conditions?
- Methodological Answer :
- Stabilize via steric shielding: The tetramethyl dioxaborolane ring provides kinetic protection against hydrolysis.
- Test pH-dependent stability (pH 2–10) using UV-Vis or ¹¹B NMR to track decomposition.
- Alternative protecting groups (e.g., MIDA boronate) may improve aqueous compatibility but require re-optimization of coupling conditions .
Q. How can computational modeling predict reactivity trends in catalytic applications?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO/LUMO) and transition states.
- Compare computed activation energies for cross-coupling with experimental yields.
- Validate models using substituent electronic parameters (Hammett σ constants) for CF₃ and CF₂ groups .
Q. How to resolve discrepancies in reported catalytic efficiencies across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
